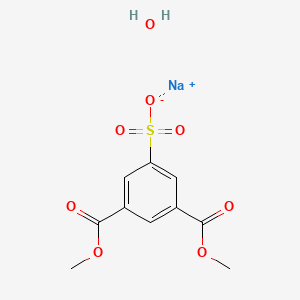
Dimethyl 5-sulfoisophthalate, sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-sulfoisophthalate, sodium salt hydrate is a chemical compound with the molecular formula NaO3SC6H3-1,3-(CO2CH3)2 and a molecular weight of 296.23 g/mol . It is commonly used in the production of water-soluble polymeric surfactants and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-sulfoisophthalate, sodium salt hydrate is typically synthesized through the reaction of dimethyl isophthalate with sodium sulfite in an appropriate solvent . The reaction involves the sulfonation of the isophthalate compound, followed by crystallization and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-sulfoisophthalate, sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonate esters .
Scientific Research Applications
Dimethyl 5-sulfoisophthalate, sodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5-sulfoisophthalate, sodium salt hydrate involves its interaction with molecular targets and pathways in the systems where it is applied. For example, as a nucleating agent in poly(lactic acid), it enhances crystallization behavior, which is crucial for developing biodegradable plastics with enhanced mechanical properties . The compound’s sulfonate group plays a key role in its interactions and effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Sulfoisophthalic acid sodium salt
- Dimethyl 5-hydroxyisophthalate
- 5-Bromoisophthalic acid
- Isophthalic acid
- 5-Aminoisophthalic acid
- 2-Aminoterephthalic acid
- 2-Bromoterephthalic acid
Uniqueness
Dimethyl 5-sulfoisophthalate, sodium salt hydrate is unique due to its specific sulfonate group, which imparts water solubility and enhances its utility in various applications. Its ability to act as a nucleating agent in poly(lactic acid) sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H11NaO8S |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
sodium;3,5-bis(methoxycarbonyl)benzenesulfonate;hydrate |
InChI |
InChI=1S/C10H10O7S.Na.H2O/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;;/h3-5H,1-2H3,(H,13,14,15);;1H2/q;+1;/p-1 |
InChI Key |
HULHEEDJIYPIDW-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















